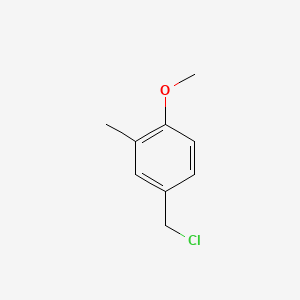

4-Methoxy-3-methylbenzyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-1-methoxy-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-7-5-8(6-10)3-4-9(7)11-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHEHNICAPZVKRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209554 | |

| Record name | 4-Methoxy-3-methylbenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60736-71-2 | |

| Record name | 4-Methoxy-3-methylbenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60736-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-3-methylbenzyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060736712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-3-methylbenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60736-71-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 4-Methoxy-3-methylbenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-Methoxy-3-methylbenzyl chloride (CAS No: 60736-71-2). The information is presented to be a valuable resource for laboratory work, chemical synthesis, and safety assessments.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application in synthetic routes, and for purification processes. Below is a summary of its key physical data.

Data Presentation

| Physical Property | Value |

| Molecular Formula | C₉H₁₁ClO |

| Molecular Weight | 170.64 g/mol |

| Boiling Point | 143 °C at 25 mmHg |

| Density | 1.11 g/cm³ |

| Melting Point | Data not readily available |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of liquid organic compounds such as this compound.

Determination of Boiling Point by Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For purification and identification, distillation is a standard method for determining the boiling point.

Apparatus:

-

Round-bottom flask

-

Distillation head (still head)

-

Condenser

-

Thermometer

-

Receiving flask

-

Heating mantle

-

Boiling chips

Procedure:

-

The liquid sample (this compound) is placed in the round-bottom flask with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled. The thermometer is positioned in the distillation head such that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

-

Cooling water is circulated through the outer jacket of the condenser.

-

The heating mantle is turned on and the liquid is heated to a gentle boil.

-

As the liquid boils, the vapor rises into the distillation head. The temperature on the thermometer will rise and then stabilize.

-

The constant temperature at which the liquid is condensing and being collected in the receiving flask is recorded as the boiling point.

Determination of Density using a Pycnometer

Density is the mass of a substance per unit volume. A pycnometer (or specific gravity bottle) is a piece of laboratory glassware used for precise density measurements of liquids.

Apparatus:

-

Pycnometer

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on an analytical balance.

-

The pycnometer is then filled with the liquid sample (this compound), ensuring no air bubbles are trapped inside. The stopper is inserted, and any excess liquid that overflows is carefully wiped off.

-

The filled pycnometer is weighed to determine the mass of the liquid.

-

The pycnometer is emptied, cleaned, and then filled with a reference liquid of known density, typically distilled water, at the same temperature.

-

The mass of the reference liquid is determined by weighing the filled pycnometer.

-

The volume of the pycnometer is calculated using the mass and known density of the reference liquid.

-

The density of the sample liquid is then calculated by dividing the mass of the sample by the determined volume of the pycnometer.

Logical Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the characterization of the physical properties of a chemical compound.

Caption: A logical workflow for the determination and documentation of the physical properties of a chemical compound.

4-Methoxy-3-methylbenzyl chloride synthesis from 4-methoxy-3-methylbenzyl alcohol.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-methoxy-3-methylbenzyl chloride from its corresponding alcohol, 4-methoxy-3-methylbenzyl alcohol. This guide provides a comparative analysis of established chlorination methods, detailed experimental protocols, and the underlying chemical principles. The information is intended to support research and development in medicinal chemistry and organic synthesis, where this compound may serve as a key intermediate.

Overview of Synthetic Strategies

The conversion of benzylic alcohols to their corresponding chlorides is a fundamental transformation in organic synthesis. Several reagents and conditions can achieve this, with the choice often depending on the substrate's sensitivity, desired yield, and scalability. For the synthesis of this compound, two prominent methods are presented: chlorination using thionyl chloride and a milder approach utilizing 2,4,6-trichloro-1,3,5-triazine (TCT) with a catalytic amount of dimethyl sulfoxide (DMSO).

Comparative Data of Chlorination Methods

The following table summarizes quantitative data for the chlorination of benzyl alcohols using different methodologies, providing a comparative overview for the synthesis of this compound.

| Method | Reagent | Solvent | Substrate | Reaction Time | Temperature | Yield (%) | Reference |

| Method 1 | Thionyl Chloride (SOCl₂) | Chloroform | p-Methoxybenzyl alcohol | 2 hours | Reflux | Not specified | [1] |

| Method 2 | 2,4,6-Trichloro-1,3,5-triazine (TCT) / DMSO (catalytic) | Acetonitrile | 4-Methoxybenzyl alcohol | 5 hours | Room Temp. | 79% | [2] |

| Method 2 | 2,4,6-Trichloro-1,3,5-triazine (TCT) / DMSO | Anhydrous DMSO | 4-Chlorobenzyl alcohol | 25 minutes | Room Temp. | 76% | [2] |

Detailed Experimental Protocols

Method 1: Chlorination using Thionyl Chloride

This protocol is adapted from the synthesis of p-methoxybenzyl chloride and is a robust method for the preparation of benzylic chlorides.[1]

Reaction Scheme:

Materials:

-

4-Methoxy-3-methylbenzyl alcohol

-

Thionyl chloride (SOCl₂)

-

Anhydrous Chloroform (CHCl₃)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, dissolve 4-methoxy-3-methylbenzyl alcohol in anhydrous chloroform.

-

Slowly add thionyl chloride dropwise to the stirred solution at room temperature. An exothermic reaction may occur, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Carefully quench the reaction by slowly adding the mixture to a saturated sodium bicarbonate solution to neutralize the excess thionyl chloride and HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Method 2: Mild Chlorination using TCT and Catalytic DMSO

This method offers a highly chemoselective and rapid chlorination of benzyl alcohols under neutral conditions, making it suitable for substrates with acid-labile functional groups.[2][3][4]

Reaction Scheme:

Materials:

-

4-Methoxy-3-methylbenzyl alcohol

-

2,4,6-Trichloro-1,3,5-triazine (TCT)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Acetonitrile, anhydrous

-

Diethyl ether (Et₂O)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Silica gel pad

Procedure:

-

In a dry round-bottom flask, prepare a mixture of a catalytic amount of anhydrous DMSO (0.2 equivalents) and TCT (1.2 equivalents) in anhydrous acetonitrile.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 4-methoxy-3-methylbenzyl alcohol (1 equivalent) in anhydrous acetonitrile to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 5 hours.[2]

-

Once the starting material is consumed, dilute the reaction mixture with diethyl ether.

-

Wash the organic phase with water multiple times to remove DMSO and other water-soluble byproducts.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and concentrate it under reduced pressure.

-

Purify the crude product by filtering through a short pad of silica gel, eluting with petroleum ether, to afford the pure this compound.[2]

Reaction Mechanism and Workflow

The reaction of benzyl alcohols with thionyl chloride typically proceeds through an SNi (internal nucleophilic substitution) mechanism, which can also have SN1 or SN2 characteristics depending on the solvent and substrate. The use of TCT/DMSO is proposed to proceed via an SN2 pathway.[3]

Below is a diagram illustrating the general experimental workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

Thionyl chloride is a corrosive and toxic reagent. It reacts violently with water to release toxic gases (SO₂ and HCl). All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Chloroform is a suspected carcinogen and should be handled with care.

-

TCT can be irritating to the skin and respiratory system.

-

Always neutralize acidic waste before disposal.

This guide provides a comprehensive overview for the synthesis of this compound. Researchers should adapt these protocols based on their specific laboratory conditions and available equipment, always prioritizing safety.

References

- 1. Synthesis routes of 4-Methoxybenzyl chloride [benchchem.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions [organic-chemistry.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

An In-depth Technical Guide to the Isomers of C9H11ClO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of the chemical formula C9H11ClO. The document is structured to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. It covers the nomenclature, physicochemical properties, synthesis protocols, and potential biological relevance of various isomers.

Introduction to the Isomers of C9H11ClO

The molecular formula C9H11ClO represents a multitude of structural isomers, each with unique chemical and physical properties. These isomers can be broadly categorized into several functional groups, including ketones, phenols, ethers, and aldehydes. The position of the chlorine atom and the arrangement of the carbon skeleton further contribute to the diversity of these compounds. Understanding the specific characteristics of each isomer is crucial for applications in medicinal chemistry, materials science, and organic synthesis. Isomerism plays a critical role in determining the biological activity of molecules, as different spatial arrangements can lead to varied interactions with biological targets.

IUPAC Nomenclature and Classification of C9H11ClO Isomers

The systematic naming of each isomer is essential for unambiguous communication in a scientific context. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized set of rules for this purpose. The isomers of C9H11ClO can be classified based on their primary functional group.

Ketone Isomers

A significant number of C9H11ClO isomers are ketones, characterized by a carbonyl group (C=O) bonded to two carbon atoms. The IUPAC nomenclature for ketones involves identifying the longest carbon chain containing the carbonyl group and replacing the "-e" suffix of the parent alkane with "-one".[1] The position of the carbonyl group and any substituents are indicated by numbers. For aromatic ketones, derivatives of acetophenone or propiophenone are common.[2]

Examples of Ketone Isomers:

-

Chloropropiophenones: These are prominent isomers where a propanoyl group is attached to a chlorobenzene ring.

-

2'-Chloropropiophenone

-

3'-Chloropropiophenone

-

4'-Chloropropiophenone

-

-

Other Ketone Isomers:

-

1-(2-Chlorophenyl)propan-1-one

-

1-(3-Chlorophenyl)propan-1-one

-

1-(4-Chlorophenyl)propan-1-one

-

3-Chloro-1-phenylpropan-1-one

-

2-Chloro-1-phenylpropan-1-one

-

1-(4-Chlorophenyl)-2-methylpropan-1-one

-

Phenolic Isomers

Phenolic isomers contain a hydroxyl (-OH) group directly attached to a benzene ring.[3] The parent name for these compounds is "phenol". Substituents on the benzene ring are named and numbered, with the carbon bearing the hydroxyl group designated as position 1.[4]

Examples of Phenolic Isomers:

-

2-Chloro-3-propylphenol

-

4-Chloro-2-propylphenol

-

2-Chloro-4-(propan-2-yl)phenol

-

4-Chloro-2-(propan-2-yl)phenol

Ether Isomers

Ether isomers feature an oxygen atom connected to two alkyl or aryl groups (R-O-R').[5] In IUPAC nomenclature, the smaller alkoxy group is named as a substituent on the larger parent chain.[6][7]

Examples of Ether Isomers:

-

1-Chloro-3-(propan-2-yloxy)benzene[8]

-

(2-Chloropropoxy)benzene[9]

-

(3-Chloropropoxy)benzene

-

4-(2-Chloroethyl)phenyl methyl ether

-

1-(Chloromethyl)-4-ethoxybenzene

Aldehyde Isomers

Examples of Aldehyde Isomers:

Quantitative Data Summary

The following tables summarize key quantitative data for representative isomers of C9H11ClO.

Table 1: Physicochemical Properties of Selected C9H11ClO Isomers

| IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4'-Chloropropiophenone | 6285-05-8 | 168.62 | 34-37[13] | 152 @ 30 mmHg[14] |

| 3'-Chloropropiophenone | 34841-35-5 | 168.62 | 44-46 | 115-117 @ 5 mmHg |

| 1-(Chloromethyl)-4-ethylbenzene | 1467-05-6 | 154.64 | -21[15] | 111 @ 26 mmHg[15] |

| (2-Chloropropoxy)benzene | 53491-30-8 | 170.63 | - | - |

| 1-Chloro-3-(propan-2-yloxy)benzene | 51241-42-0 | 170.63 | - | - |

Table 2: Spectroscopic Data for 4'-Chloropropiophenone

| Spectroscopic Technique | Key Signals |

| ¹³C NMR (CDCl₃) | Signals corresponding to aromatic and aliphatic carbons.[16] |

| ¹H NMR (CDCl₃) | Signals for aromatic protons, ethyl group protons. |

| IR Spectroscopy | Strong C=O stretch for an aromatic ketone (~1685-1666 cm⁻¹).[17] |

Experimental Protocols

Detailed methodologies for the synthesis of key isomers are provided below. These protocols can often be adapted for the synthesis of related isomers.

Synthesis of 4'-Chloropropiophenone

Reaction: Friedel-Crafts Acylation of Chlorobenzene with Propionyl Chloride.

Materials:

-

Chlorobenzene

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Crushed ice

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine solution, saturated

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, suspend anhydrous aluminum chloride in dichloromethane.

-

Cool the suspension in an ice bath to 0-5 °C.

-

Add a solution of chlorobenzene in dichloromethane to the flask.

-

Add propionyl chloride dropwise from the dropping funnel while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 4'-chloropropiophenone by recrystallization or vacuum distillation.

Synthesis of 3'-Chloropropiophenone via Grignard Reaction

Reaction: Grignard reaction of 3-chlorobenzonitrile with ethylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Dry diethyl ether or tetrahydrofuran (THF)

-

Ethyl bromide

-

3-Chlorobenzonitrile

-

Hydrochloric acid (6N)

-

Ethyl acetate

Procedure:

-

Activate magnesium turnings in a dry three-necked flask under a nitrogen atmosphere.

-

Add a solution of ethyl bromide in dry diethyl ether dropwise to initiate the formation of the Grignard reagent (ethylmagnesium bromide).

-

Once the Grignard reagent is formed, add a solution of 3-chlorobenzonitrile in dry diethyl ether dropwise at room temperature.

-

Stir the reaction mixture overnight.

-

Cool the mixture in an ice bath and hydrolyze by the slow addition of 6N hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water, dry over a suitable drying agent, and concentrate under reduced pressure to yield the crude product.

-

Purify the 3'-chloropropiophenone by crystallization or column chromatography.

Mandatory Visualizations

Logical Workflow for Isomer Identification

The following diagram illustrates a general workflow for the identification and characterization of C9H11ClO isomers.

Caption: A logical workflow for the identification of C9H11ClO isomers.

Synthetic Pathway for 4'-Chloropropiophenone

The following diagram illustrates the Friedel-Crafts acylation reaction for the synthesis of 4'-chloropropiophenone.

Caption: Synthetic pathway for 4'-chloropropiophenone synthesis.

Biological Activity and Toxicological Profile

The biological activity and toxicity of C9H11ClO isomers are of significant interest to drug development professionals. Generally, chlorinated aromatic compounds can exhibit a range of biological effects, and their toxicity is a key consideration.

Potential Biological Activities

While specific data for many C9H11ClO isomers are limited, related compounds have shown various biological activities. For instance, some chlorinated phenols and their derivatives are known to have antimicrobial properties.[18][19] The presence of a chlorine atom can influence a molecule's lipophilicity and its ability to interact with biological targets. The ketone functional group is also a common feature in many biologically active compounds.

Toxicological Considerations

Chlorinated aromatic hydrocarbons are a class of compounds that can be persistent in the environment and may pose toxicological risks.[20] The toxicity of chlorophenols, for example, tends to increase with the degree of chlorination.[19] For some chloropropiophenone derivatives, there is evidence of potential genotoxicity.[21] Safety data for 3'-chloropropiophenone indicates it may cause skin and eye irritation and may be harmful if swallowed.[22]

It is crucial for researchers working with any C9H11ClO isomer to consult the specific Safety Data Sheet (SDS) and handle the compound with appropriate safety precautions in a laboratory setting.

Conclusion

The molecular formula C9H11ClO encompasses a diverse array of isomers with varied chemical structures and properties. This guide has provided a framework for understanding the nomenclature, synthesis, and potential biological relevance of these compounds. For researchers and professionals in drug development, a thorough characterization of the specific isomer of interest is paramount. The provided experimental protocols and data serve as a starting point for further investigation into this large family of chemical compounds. As research progresses, a deeper understanding of the structure-activity relationships among these isomers will undoubtedly emerge, potentially leading to the development of new therapeutic agents or other valuable chemical entities.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. acdlabs.com [acdlabs.com]

- 3. Phenols Nomenclature: Rules, Examples & Tips for Students [vedantu.com]

- 4. byjus.com [byjus.com]

- 5. Naming Ethers - Chemistry Steps [chemistrysteps.com]

- 6. Ethers Nomenclature Made Easy: IUPAC Rules & Examples [vedantu.com]

- 7. byjus.com [byjus.com]

- 8. 1-Chloro-3-(propan-2-yloxy)benzene | C9H11ClO | CID 21334083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (2-Chloropropoxy)benzene | C9H11ClO | CID 565152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. chemsynthesis.com [chemsynthesis.com]

- 13. 4'-Chloropropiophenone, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 14. 4'-Chloropropiophenone | 6285-05-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 15. chemsynthesis.com [chemsynthesis.com]

- 16. spectrabase.com [spectrabase.com]

- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 18. The biological action of chlorophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The biological action of chlorophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Genotoxicity of 2-bromo-3'-chloropropiophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 3'-Chloropropiophenone | C9H9ClO | CID 587128 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methoxy-3-methylbenzyl chloride (CAS: 60736-71-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxy-3-methylbenzyl chloride, a halogenated aromatic ether. Due to its reactive benzylic chloride functional group, this compound is a potentially valuable intermediate in organic synthesis, particularly for the introduction of the 4-methoxy-3-methylbenzyl moiety into various molecular scaffolds. This guide summarizes its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its potential applications in research and drug development.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

| Property | Value | Source |

| CAS Number | 60736-71-2 | [1] |

| Molecular Formula | C₉H₁₁ClO | [1] |

| Molecular Weight | 170.64 g/mol | [1] |

| Boiling Point | 143 °C at 25 mmHg | [2] |

| Density | 1.11 g/cm³ | [2] |

| Appearance | Not specified, likely a liquid | Inferred from properties |

| Purity | 98.0% | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum | Data | Source |

| ¹H NMR | Available | [3] |

| ¹³C NMR | Predicted data available | [4] |

| Infrared (IR) Spectrum | Available | [3] |

| Mass Spectrum (MS) | Available | [3] |

Synthesis of this compound

The primary route for the synthesis of this compound is the chlorination of the corresponding alcohol, 4-methoxy-3-methylbenzyl alcohol. A general and reliable method for this transformation involves the use of thionyl chloride.

Experimental Protocol: Synthesis from 4-Methoxy-3-methylbenzyl alcohol

This protocol is adapted from established procedures for the conversion of benzyl alcohols to benzyl chlorides.[5][6]

Materials:

-

4-Methoxy-3-methylbenzyl alcohol

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser (optional, for reactions at elevated temperatures)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, dissolve 4-Methoxy-3-methylbenzyl alcohol (1 equivalent) in anhydrous dichloromethane or chloroform in a round-bottom flask equipped with a magnetic stir bar.

-

Chlorination: Cool the solution in an ice bath (0 °C). Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution using a dropping funnel. The reaction is exothermic and generates HCl and SO₂ gases, which should be vented to a scrubber.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing cold saturated sodium bicarbonate solution to neutralize the excess thionyl chloride and HCl.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Caption: Workflow for the synthesis of this compound.

Reactivity and Potential Applications in Drug Development

As a benzylic chloride, this compound is expected to be a reactive electrophile, readily undergoing nucleophilic substitution reactions (Sₙ1 and Sₙ2). This reactivity makes it a useful building block for the synthesis of a variety of organic molecules.

While specific examples of the use of this compound in the synthesis of pharmaceuticals are not widely documented in publicly available literature, its structural motif is present in various biologically active compounds. The 4-methoxy-3-methylphenyl group can be found in molecules with diverse therapeutic applications. Therefore, this reagent can serve as a key intermediate for the synthesis of analogs of known drugs or for the generation of new chemical entities for drug discovery programs.

Potential applications include:

-

Alkylation of Nucleophiles: It can be used to alkylate a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to introduce the 4-methoxy-3-methylbenzyl group. This is a common strategy in medicinal chemistry to modify the steric and electronic properties of a lead compound, potentially improving its potency, selectivity, or pharmacokinetic profile.

-

Synthesis of Heterocycles: The reactivity of the benzyl chloride can be exploited in the construction of various heterocyclic ring systems, which are prevalent in many drug classes.

-

Protecting Group Chemistry: Although less common than the related 4-methoxybenzyl (PMB) group, the 4-methoxy-3-methylbenzyl group could potentially be used as a protecting group for alcohols, amines, or other functional groups.

Experimental Workflow: Representative Nucleophilic Substitution Reaction

The following workflow illustrates a general procedure for the reaction of this compound with a generic nucleophile (Nu-H).

Caption: General workflow for a nucleophilic substitution reaction.

Safety and Handling

As with other benzyl chlorides, this compound should be handled with care in a well-ventilated fume hood. It is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a chemical intermediate with potential applications in organic synthesis and drug discovery. While specific, documented uses in pharmaceutical development are limited in the public domain, its reactivity as a benzylating agent suggests its utility in the synthesis of complex organic molecules. This guide provides a foundational understanding of its properties, a practical synthesis protocol, and an overview of its potential applications, serving as a valuable resource for researchers in the field. Further investigation into the reactions and biological activities of compounds derived from this reagent may unveil novel therapeutic agents.

References

- 1. scbt.com [scbt.com]

- 2. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 3. This compound(60736-71-2) 1H NMR [m.chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. Synthesis routes of 4-Methoxybenzyl chloride [benchchem.com]

- 6. 4-Methoxybenzyl Chloride | PMB-Cl Reagent [benchchem.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Methoxy-3-methylbenzyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-Methoxy-3-methylbenzyl chloride. Due to the limited availability of direct experimental spectra in public databases, this guide presents a predicted spectrum based on the analysis of analogous compounds and established principles of NMR spectroscopy. This document also includes a comprehensive experimental protocol for acquiring such a spectrum and visual aids to facilitate understanding.

Predicted ¹H NMR Data

The anticipated ¹H NMR spectral data for this compound is summarized in the table below. These predictions are derived from the known spectrum of the closely related compound, 4-Methoxybenzyl chloride, and take into account the expected electronic effects of the additional methyl group on the aromatic ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| Ar-H (H-5) | ~ 7.2 | d | 1H |

| Ar-H (H-6) | ~ 7.1 | d | 1H |

| Ar-H (H-2) | ~ 6.8 | s | 1H |

| -CH₂Cl | ~ 4.5 | s | 2H |

| -OCH₃ | ~ 3.8 | s | 3H |

| Ar-CH₃ | ~ 2.2 | s | 3H |

Structural Assignment and Proton Labeling

The structure of this compound with the assigned proton labels is depicted in the following diagram. This visualization aids in correlating the predicted spectral data with the specific protons in the molecule.

Caption: Molecular structure of this compound.

Experimental Protocol for ¹H NMR Spectroscopy

The following section outlines a detailed methodology for obtaining a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from contaminants.

-

Solvent Selection: Use a deuterated solvent that readily dissolves the compound. Deuterated chloroform (CDCl₃) is a common choice for similar compounds.

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

-

Filtration: To remove any particulate matter that could affect spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Probe: A standard 5 mm broadband probe is suitable for this analysis.

-

Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is appropriate.

-

Number of Scans: A sufficient number of scans (e.g., 16 to 64) should be acquired to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds between scans is generally adequate for quantitative analysis of small molecules.

-

Acquisition Time (aq): An acquisition time of 3-4 seconds will provide good digital resolution.

-

Spectral Width (sw): A spectral width of approximately 12-16 ppm is sufficient to cover the expected range of proton chemical shifts.

-

3. Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) signal is converted into the frequency domain spectrum via Fourier transformation.

-

Phasing: The spectrum must be correctly phased to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: A baseline correction should be applied to obtain a flat baseline across the spectrum.

-

Integration: The relative areas of the signals should be integrated to determine the proton ratios.

-

Chemical Shift Referencing: The chemical shift axis should be referenced to the TMS signal at 0.00 ppm or the residual solvent peak.

Logical Workflow for Spectral Analysis

The process of predicting and analyzing the ¹H NMR spectrum of this compound follows a logical progression, as illustrated in the diagram below.

Caption: Workflow for ¹H NMR spectral prediction and analysis.

Technical Guide: 13C NMR Spectral Data for 4-Methoxy-3-methylbenzyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Methoxy-3-methylbenzyl chloride. Due to the limited availability of public experimental spectra for this specific compound, this guide presents high-quality predicted ¹³C NMR data, alongside a detailed, plausible experimental protocol for its synthesis.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These predictions are based on established computational models and provide valuable information for the structural elucidation and quality control of this compound. The solvent is assumed to be deuterated chloroform (CDCl₃), a common solvent for NMR analysis of organic compounds.

| Carbon Atom | Assignment | Predicted Chemical Shift (ppm) |

| 1 | C-Cl (Benzylic) | ~46.5 |

| 2 | C-OCH₃ (Aromatic) | ~157.0 |

| 3 | C-CH₃ (Aromatic) | ~127.5 |

| 4 | C-H (Aromatic) | ~110.0 |

| 5 | C-H (Aromatic) | ~129.0 |

| 6 | C-H (Aromatic) | ~130.5 |

| 7 | C-4 (Aromatic) | ~131.0 |

| 8 | -OCH₃ | ~55.5 |

| 9 | -CH₃ | ~16.0 |

Experimental Protocols

A plausible and common synthetic route to this compound involves a two-step process starting from the commercially available 4-Methoxy-3-methylbenzaldehyde. The first step is the reduction of the aldehyde to the corresponding benzyl alcohol, followed by chlorination to yield the final product.

Step 1: Synthesis of 4-Methoxy-3-methylbenzyl alcohol

Reaction: Reduction of 4-Methoxy-3-methylbenzaldehyde

Materials:

-

4-Methoxy-3-methylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-Methoxy-3-methylbenzaldehyde (1 equivalent) in a mixture of methanol and dichloromethane at 0 °C (ice bath).

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-Methoxy-3-methylbenzyl alcohol as a crude product, which can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

Reaction: Chlorination of 4-Methoxy-3-methylbenzyl alcohol

Materials:

-

4-Methoxy-3-methylbenzyl alcohol (from Step 1)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

-

Anhydrous diethyl ether

Procedure:

-

Dissolve the 4-Methoxy-3-methylbenzyl alcohol (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution. Alternatively, add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride (1.2 equivalents).

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully pour the mixture into ice-cold water to quench the excess chlorinating agent.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with cold water and brine, and then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude this compound. The product can be purified by vacuum distillation or column chromatography.

Molecular Structure and NMR Assignment

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for ¹³C NMR assignment correlation.

Caption: Structure of this compound with ¹³C NMR assignments.

The following diagram illustrates the proposed synthetic workflow.

Caption: Synthetic workflow for this compound.

Technical Guide: Mass Spectrometry Analysis of 4-Methoxy-3-methylbenzyl Chloride

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the mass spectrometry analysis of 4-Methoxy-3-methylbenzyl chloride (C₉H₁₁ClO). It includes detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), a summary of key mass spectral data, and a proposed fragmentation pathway. The information presented herein is intended to serve as a practical guide for the characterization and quantification of this compound in various research and development settings.

Introduction

This compound is a substituted aromatic compound with the chemical formula C₉H₁₁ClO.[1][2] Its molecular weight is approximately 170.64 g/mol .[1][2] Accurate analysis and characterization of such compounds are crucial in synthetic chemistry, impurity profiling, and drug development. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), offers a robust and sensitive method for the identification and quantification of this compound. This guide outlines the fundamental principles and practical steps for its analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 60736-71-2 | [1][2] |

| Molecular Formula | C₉H₁₁ClO | [1][2] |

| Molecular Weight | 170.636 g/mol | [2][3] |

| Monoisotopic Mass | 170.0498427 u | [2] |

| IUPAC Name | 4-(chloromethyl)-1-methoxy-2-methylbenzene | [2] |

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound. The following is a generalized experimental protocol.

3.1. Sample Preparation

-

Standard Solution: Prepare a stock solution of 1 mg/mL of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.

-

Working Solutions: Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Solution: Dissolve the sample matrix containing the analyte in the chosen solvent to a concentration within the calibration range. If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.

3.2. Instrumentation A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is recommended.

3.3. GC-MS Conditions The following table (Table 2) outlines typical GC-MS parameters for the analysis.

| Parameter | Recommended Setting |

| GC Column | Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temp 70 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Source | Electron Ionization (EI) |

| Ion Source Temp | 230 °C |

| Quadrupole Temp | 150 °C |

| Ionization Energy | 70 eV |

| Scan Range | m/z 40-300 |

3.4. Experimental Workflow The general workflow for the GC-MS analysis is depicted below.

Caption: Workflow for GC-MS analysis of this compound.

Mass Spectral Data and Fragmentation

Under electron ionization (EI), this compound will ionize and subsequently fragment in a predictable manner.

4.1. Key Mass Spectral Data The NIST WebBook provides the electron ionization mass spectrum for this compound.[3] Based on its structure, the expected molecular ion and major fragment ions are summarized in Table 3.

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Ion Type | Notes |

| 170/172 | [C₉H₁₁ClO]⁺ | Molecular Ion [M]⁺ | The presence of the chlorine isotope pattern (~3:1 ratio) is expected. |

| 135 | [C₉H₁₁O]⁺ | [M-Cl]⁺ | Loss of a chlorine radical, leading to a stable benzylic carbocation. This is often the base peak. |

| 121 | [C₈H₉O]⁺ | [M-Cl-CH₂]⁺ or [M-CH₂Cl]⁺ | Subsequent loss of a methyl radical from the methoxy group or direct loss of the chloromethyl group. |

| 105 | [C₇H₅O]⁺ | [M-Cl-CH₃-H₂]⁺ | Further fragmentation. |

| 91 | [C₇H₇]⁺ | Tropylium ion | A common fragment in compounds containing a benzyl group. |

4.2. Proposed Fragmentation Pathway The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion [M]⁺. The most prominent fragmentation pathway involves the cleavage of the C-Cl bond, which is relatively weak, to form a highly stable benzylic carbocation.

Caption: Proposed EI fragmentation pathway for this compound.

Conclusion

This technical guide provides a foundational framework for the mass spectrometric analysis of this compound. The detailed GC-MS protocol, tabulated spectral data, and visualized fragmentation pathway serve as a valuable resource for researchers in the fields of analytical chemistry, organic synthesis, and pharmaceutical sciences. The methods described can be adapted and optimized for specific applications, including purity assessment, reaction monitoring, and trace-level quantification.

References

An In-depth Technical Guide to the Infrared (IR) Spectrum of 4-Methoxy-3-methylbenzyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 4-Methoxy-3-methylbenzyl chloride. Due to the limited public availability of the experimental spectrum, this guide presents a predicted spectrum based on the characteristic absorption frequencies of its constituent functional groups. This information is valuable for substance identification, quality control, and reaction monitoring in research and development settings.

Predicted Infrared Spectrum Data

The following table summarizes the predicted key absorption bands in the infrared spectrum of this compound. The prediction is based on established correlation tables for the vibrational frequencies of the functional groups present in the molecule: a substituted aromatic ring, an ether linkage, a methyl group, and a chloromethyl group.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~ 3050 - 3000 | Medium to Weak | C-H Stretch | Aromatic C-H |

| ~ 2960 - 2850 | Medium | C-H Stretch | Aliphatic C-H (Methyl and Methylene) |

| ~ 1610 and ~1500 | Medium to Strong | C=C Stretch | Aromatic Ring Skeletal Vibrations |

| ~ 1250 | Strong | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |

| ~ 1040 | Medium | C-O-C Symmetric Stretch | Aryl-Alkyl Ether |

| ~ 880 - 800 | Strong | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Benzene Ring |

| ~ 700 - 600 | Medium to Strong | C-Cl Stretch | Alkyl Halide (Chloromethyl) |

Interpretation of the Spectrum

The infrared spectrum of this compound is characterized by several key regions that correspond to the vibrations of its specific functional groups.

-

Aromatic Region (3100-3000 cm⁻¹ and 1610-1450 cm⁻¹): The presence of the benzene ring is confirmed by the C-H stretching vibrations appearing just above 3000 cm⁻¹. Additionally, two distinct peaks around 1610 cm⁻¹ and 1500 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the aromatic ring. The specific pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, though typically weak, can also provide information about the substitution pattern.

-

Aliphatic C-H Region (3000-2850 cm⁻¹): The stretching vibrations of the C-H bonds in the methyl (-CH₃) and chloromethyl (-CH₂Cl) groups are expected in this region. These absorptions are typically of medium intensity.

-

Ether Linkage (1300-1000 cm⁻¹): A strong, prominent absorption band is predicted around 1250 cm⁻¹ due to the asymmetric stretching of the C-O-C bond of the aryl-alkyl ether. A weaker, symmetric stretching band is expected near 1040 cm⁻¹.

-

Fingerprint Region (< 1000 cm⁻¹): This region contains a wealth of information, including the out-of-plane C-H bending vibrations of the substituted benzene ring. For a 1,2,4-trisubstituted benzene, a strong absorption is expected in the 880-800 cm⁻¹ range. Furthermore, the C-Cl stretching vibration of the chloromethyl group is anticipated to appear in the 700-600 cm⁻¹ range. This region is complex but highly characteristic of the molecule as a whole.

Experimental Protocols for Infrared Spectroscopy

Obtaining a high-quality IR spectrum of a solid organic compound like this compound can be achieved through several standard methods.

Attenuated Total Reflectance (ATR) Spectroscopy

ATR is a widely used technique for solid and liquid samples that requires minimal sample preparation.

Methodology:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR unit.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the infrared spectrum of the sample.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the solid sample in a transparent matrix.

Methodology:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

-

Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Nujol Mull Method

In this technique, the solid is suspended in a mineral oil (Nujol).

Methodology:

-

Grind a few milligrams of this compound to a fine powder in an agate mortar.

-

Add a drop or two of Nujol and continue to grind until a smooth, paste-like mull is formed.

-

Spread a thin film of the mull between two salt plates (e.g., NaCl or KBr).

-

Place the salt plates in the spectrometer's sample holder and acquire the spectrum. Note that the Nujol itself will have characteristic C-H absorption bands that will be present in the spectrum.

Logical Workflow for IR Spectrum Interpretation

The following diagram illustrates a systematic approach to interpreting an unknown infrared spectrum, which is applicable to the analysis of this compound.

Caption: A flowchart illustrating the logical workflow for the systematic interpretation of an infrared spectrum.

Chemical structure and molecular weight of 4-Methoxy-3-methylbenzyl chloride.

This technical guide provides an in-depth overview of the chemical structure, molecular weight, and other critical properties of 4-Methoxy-3-methylbenzyl chloride, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, offering a consolidated view of its key characteristics.

| Property | Value | Reference |

| CAS Number | 60736-71-2 | [1][2][3] |

| Molecular Formula | C₉H₁₁ClO | [1][2][3][4] |

| Molecular Weight | 170.64 g/mol | [1][3][4][5] |

| Alternate Molecular Weight | 170.636 g/mol | [2][6] |

| Boiling Point | 143°C at 25 mmHg | [4][5][6] |

| Density | 1.11 g/cm³ | [5][6] |

| Appearance | Colorless to light yellow liquid | [5] |

| Storage Temperature | 2-8°C | [5] |

Chemical Structure

The chemical structure of this compound is depicted below. The molecule consists of a benzene ring substituted with a methoxy group, a methyl group, and a chloromethyl group at positions 4, 3, and 1, respectively.

Caption: 2D Chemical Structure of this compound.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of 4-methoxy-3-methylbenzyl alcohol with hexachloroethane and triphenylphosphine.[4]

Materials:

-

4-methoxy-3-methylbenzyl alcohol (1 eq.)

-

Hexachloroethane (1 eq.)

-

Triphenylphosphine (1 eq.)

-

Anhydrous methylene chloride (0.3 M)

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

To a stirred solution of 4-methoxy-3-methylbenzyl alcohol (15.18 mmol, 1 eq.) in anhydrous methylene chloride (50 mL), add hexachloroethane (15.18 mmol, 1 eq.) and triphenylphosphine (15.18 mmol, 1 eq.) in sequence.[4]

-

Stir the reaction mixture at room temperature overnight.[4]

-

After the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic phase sequentially with water and brine.

-

Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using 30% ethyl acetate in hexane as the eluent to yield the target product, this compound.[4]

Product Confirmation: The structure of the synthesized product can be confirmed by ¹H NMR spectroscopy. The expected signals in CDCl₃ at 400 MHz are: δ 7.16 (m, 2H), 6.76 (d, 1H, J = 8.10 Hz), 4.52 (s, 2H), 3.81 (s, 3H), 2.19 (s, 3H).[4]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow for this compound.

References

- 1. This compound (CAS 60736-71-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Page loading... [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 60736-71-2 [m.chemicalbook.com]

- 5. This compound | 60736-71-2 [chemicalbook.com]

- 6. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

Technical Guide: Physicochemical Properties and Synthesis of 4-Methoxy-3-methylbenzyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties—specifically the boiling point and density—of 4-Methoxy-3-methylbenzyl chloride (C₉H₁₁ClO). Furthermore, it outlines a detailed experimental protocol for its synthesis via the chlorination of 4-methoxy-3-methylbenzyl alcohol. This document is intended to serve as a practical resource for professionals in the fields of chemical research and drug development.

Core Physicochemical Data

The essential physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Conditions |

| Boiling Point | 143 °C | at 25 mmHg |

| Density | 1.11 g/cm³ | Not Specified |

Experimental Protocols

Determination of Boiling Point under Reduced Pressure

The boiling point of this compound was determined under reduced pressure to prevent decomposition at higher temperatures. A typical procedure for such a measurement is as follows:

-

Apparatus Setup : A distillation apparatus is assembled, consisting of a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. The entire system is connected to a vacuum pump with a manometer to monitor the pressure.

-

Sample Preparation : The liquid sample, this compound, is placed in the round-bottom flask along with a few boiling chips or a magnetic stirrer to ensure smooth boiling.

-

Vacuum Application : The system is carefully evacuated to the desired pressure, in this case, 25 mmHg.

-

Heating : The flask is gently heated using a heating mantle or an oil bath.

-

Boiling Point Measurement : The temperature is recorded when the liquid boils and a steady stream of condensate is observed on the thermometer bulb and in the condenser. This temperature is the boiling point at the recorded pressure.

Determination of Density

The density of a liquid organic compound such as this compound is typically determined using a pycnometer or a digital density meter.[1][2][3] A general protocol using a pycnometer is described below:

-

Pycnometer Preparation : A clean, dry pycnometer of a known volume is weighed accurately (m₁).

-

Filling with Sample : The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped. The temperature of the sample is allowed to equilibrate to a known temperature (e.g., 25 °C).

-

Weighing : The filled pycnometer is weighed again to determine the mass of the liquid (m₂).

-

Calculation : The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where V is the calibrated volume of the pycnometer.

Synthesis of this compound

A representative method for the synthesis of this compound is the chlorination of 4-methoxy-3-methylbenzyl alcohol using a suitable chlorinating agent, such as thionyl chloride (SOCl₂), in an inert solvent.

Reaction Scheme:

4-methoxy-3-methylbenzyl alcohol + SOCl₂ → this compound + SO₂ + HCl

Materials:

-

4-methoxy-3-methylbenzyl alcohol

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Triethylamine or pyridine (optional, as a base to neutralize HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup : A solution of 4-methoxy-3-methylbenzyl alcohol (1.0 equivalent) in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled to 0 °C in an ice bath.

-

Addition of Chlorinating Agent : Thionyl chloride (1.1 to 1.5 equivalents) is added dropwise to the cooled solution over a period of 30 minutes. If a base is used, it is typically added prior to the thionyl chloride.

-

Reaction : The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 1-3 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up : Upon completion, the reaction is carefully quenched by pouring it into a mixture of ice and water. The organic layer is separated using a separatory funnel.

-

Purification : The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution (to neutralize excess acid) and brine. It is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Final Product : The crude product can be further purified by vacuum distillation to yield pure this compound.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound from its corresponding alcohol.

Caption: Workflow for the synthesis of this compound.

References

Solubility Characteristics of 4-Methoxy-3-methylbenzyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methoxy-3-methylbenzyl chloride (CAS No. 60736-71-2), a key intermediate in various synthetic applications. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document outlines its known solubility in water, predicted solubility in common organic solvents, and a detailed experimental protocol for solubility determination.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁ClO | [1][2] |

| Molecular Weight | 170.64 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 143°C at 25 mmHg | [3] |

| Density | 1.11 g/cm³ | [3] |

| log10 of Water Solubility (mol/L) | -3.1 | [4] |

Aqueous Solubility

The water solubility of this compound is low, as indicated by its log10 of water solubility of -3.1[4]. This corresponds to a molar solubility of approximately 7.94 x 10⁻⁴ mol/L. This limited aqueous solubility is expected due to the predominantly non-polar, aromatic structure of the molecule.

Predicted Solubility in Organic Solvents

| Solvent | Predicted Solubility | Rationale |

| Methanol | High | Polar protic solvent, capable of hydrogen bonding and dipole-dipole interactions. |

| Ethanol | High | Similar to methanol, a polar protic solvent. |

| Acetone | High | Polar aprotic solvent with a significant dipole moment. |

| Dichloromethane (DCM) | High | A polar aprotic solvent, effective for many organic compounds. |

| Tetrahydrofuran (THF) | High | A polar aprotic ether, a good solvent for a wide range of organic molecules. |

| Ethyl Acetate | High | A moderately polar solvent. |

| Toluene | High | A non-polar aromatic solvent, likely to be a good solvent due to the aromatic nature of the solute. |

| Hexane | Low to Medium | A non-polar aliphatic solvent; solubility is expected to be lower than in polar or aromatic solvents. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in a given solvent. This protocol is based on the widely accepted shake-flask method followed by quantitative analysis.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

-

This compound (of known purity)

-

Solvent of interest (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

-

Vials for sample analysis

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid should be clearly visible.

-

Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be conducted to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the mixture to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a suitable analytical method (e.g., HPLC or GC).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the filtered saturated solution by interpolating its analytical signal on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Report the temperature at which the solubility was determined.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

This guide provides a comprehensive starting point for researchers working with this compound. The provided experimental protocol can be adapted to specific laboratory conditions and analytical capabilities to generate precise and reliable solubility data, which is crucial for its effective application in chemical synthesis and drug development.

References

An In-Depth Technical Guide to 4-Methoxy-3-methylbenzyl Chloride: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-3-methylbenzyl chloride, a substituted aromatic organochlorine compound, serves as a valuable intermediate in synthetic organic chemistry. Its utility is particularly pronounced in the fields of medicinal chemistry and drug development, where it functions as a key building block for the synthesis of complex molecular architectures and bioactive compounds. This technical guide provides a comprehensive overview of the history, synthesis, chemical properties, and applications of this compound, with a focus on its relevance to researchers and professionals in the pharmaceutical sciences.

Discovery and Historical Context

The synthesis of this compound would have been a logical extension of these early chloromethylation studies, applied to the readily available starting material, 2-methylanisole. The historical development of such synthetic methodologies was driven by the growing demand for versatile chemical intermediates in the burgeoning dye, fragrance, and pharmaceutical industries.

Physicochemical and Spectroscopic Data

A compilation of the key physical, chemical, and spectroscopic properties of this compound is presented below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 60736-71-2 | [2] |

| Molecular Formula | C₉H₁₁ClO | [2] |

| Molecular Weight | 170.64 g/mol | [2] |

| Boiling Point | 143°C at 25 mmHg | [3][4] |

| Density | 1.11 g/cm³ | [3][4] |

| Appearance | Data not available | |

| Solubility | Data not available |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Shifts | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.16 (m, 2H), 6.76 (d, 1H, J = 8.10 Hz), 4.52 (s, 2H), 3.81 (s, 3H), 2.19 (s, 3H) | [4] |

| ¹³C NMR | Predicted data available | [2] |

| Mass Spectrum (EI) | Available through NIST WebBook | [5] |

| Infrared (IR) Spectrum | Data available | [6] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through two primary routes: chloromethylation of 2-methylanisole or conversion of 4-methoxy-3-methylbenzyl alcohol.

Chloromethylation of 2-Methylanisole

This method is analogous to the classic Blanc reaction, where 2-methylanisole is reacted with a source of formaldehyde and hydrogen chloride.

Experimental Protocol:

-

Materials: 2-methylanisole, paraformaldehyde, hydrogen chloride (gas or concentrated HCl), a suitable Lewis acid catalyst (e.g., ZnCl₂), and an appropriate solvent (e.g., a chlorinated hydrocarbon).

-

Procedure:

-

To a cooled solution of 2-methylanisole in the chosen solvent, add the Lewis acid catalyst.

-

Introduce paraformaldehyde to the mixture.

-

Bubble hydrogen chloride gas through the reaction mixture or add concentrated hydrochloric acid, maintaining a low temperature.

-

Allow the reaction to proceed with stirring until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction is quenched with water or an ice bath.

-

The organic layer is separated, washed with a mild base (e.g., sodium bicarbonate solution) and then with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.

-

Chlorination of 4-Methoxy-3-methylbenzyl Alcohol

This approach involves the conversion of the corresponding benzyl alcohol to the benzyl chloride using a chlorinating agent.

Experimental Protocol:

-

Materials: 4-methoxy-3-methylbenzyl alcohol, a chlorinating agent (e.g., thionyl chloride (SOCl₂) or hexachloroethane/triphenylphosphine), and a suitable anhydrous solvent (e.g., dichloromethane).

-

Procedure (using Hexachloroethane and Triphenylphosphine):

-

To a stirred solution of 4-methoxy-3-methylbenzyl alcohol (1 equivalent) in anhydrous dichloromethane, add hexachloroethane (1 equivalent) and triphenylphosphine (1 equivalent) sequentially.[4]

-

Stir the reaction mixture at room temperature overnight.[4]

-

After the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with water and brine.[4]

-

Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

-

The crude product can be purified by silica gel column chromatography (e.g., using a mixture of ethyl acetate and hexane as the eluent) to afford the pure this compound.[4]

-

References

- 1. This compound (CAS 60736-71-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 4. This compound CAS#: 60736-71-2 [m.chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound(60736-71-2) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Key Chemical Reactions of 4-Methoxy-3-methylbenzyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical reactions involving 4-Methoxy-3-methylbenzyl chloride (CAS No. 60736-71-2). This versatile reagent serves as a key building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other bioactive molecules. Its reactivity is primarily centered around the benzylic chloride, which is activated by the electron-donating methoxy group on the aromatic ring. This guide details its synthesis and key nucleophilic substitution reactions, providing experimental protocols and quantitative data for laboratory application.

Core Properties of this compound

| Property | Value |

| CAS Number | 60736-71-2[1][2] |

| Molecular Formula | C₉H₁₁ClO[1][2] |

| Molecular Weight | 170.64 g/mol [1][2] |

| Appearance | Liquid[3] |

| Purity | ≥97% - 98% (typical)[3] |

Synthesis of this compound